molecular formula C10H19N3 B13607746 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine

2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine

Cat. No.: B13607746
M. Wt: 181.28 g/mol
InChI Key: JDPLVYWODDFQFO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine typically involves the condensation of a pyrazole derivative with an appropriate amine. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with a pentan-1-amine derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine is unique due to the presence of both the pyrazole ring and the dimethylpentan-1-amine moiety. This combination imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2,2-dimethyl-5-pyrazol-1-ylpentan-1-amine

InChI

InChI=1S/C10H19N3/c1-10(2,9-11)5-3-7-13-8-4-6-12-13/h4,6,8H,3,5,7,9,11H2,1-2H3

InChI Key

JDPLVYWODDFQFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1C=CC=N1)CN

Origin of Product

United States

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